3-Fluorobenzyl isocyanate
Overview
Description
3-Fluorobenzyl isocyanate (3-FBC) is an organic compound with the molecular formula C7H4FNO. It is an isocyanate, a functional group that is found in many compounds used in organic synthesis. 3-FBC is an important intermediate in the synthesis of a range of pharmaceuticals, polymers, and other materials. It is also used as a reagent in the synthesis of a range of compounds, including fluorinated polymers and polyurethanes.
Scientific Research Applications
Synthesis of Pharmaceutically Relevant Compounds : A high-throughput C(sp3)-H isocyanation protocol using 3-Fluorobenzyl isocyanate has been developed for the synthesis of diverse benzylic ureas, significant in drug discovery (Suh et al., 2021).
Development of Antiviral Drugs : Novel analogues of HIV drugs, incorporating 3-Fluorobenzyl components, have shown good antiviral activity against both wild type HIV-1 and resistant mutants (El‐Brollosy et al., 2007).
Creation of Specialized Films : Reactive mixtures of copolymers and fluorinated isocyanates, including this compound, have been used to create films with excellent surface energy reduction and enhanced fluorine content, useful in various industrial applications (Thomas et al., 1998).
Synthesis of Substituted Spirocyclotetraphosphazenes : this compound has been used to successfully substitute primary amines in the synthesis of highly substituted tetrabenzylamino compounds, with detailed structural characterizations (Elmas, 2017).
Biomedical Applications : Dispirocyclotriphosphazene derivatives with 3-Fluorobenzyl pendant arms have shown potential in biomedical applications due to their unique structures and DNA interactions (Tanrıkulu et al., 2019).
Synthesis of Hydroxylamine-Containing Heterocycles : this compound has been utilized in the synthesis of heterocycles through base-catalyzed substitution and copper-catalyzed cyclization (Wang et al., 2017).
Synthesis of Fluoroheterocyclic Ketene Aminals : Fluorobenzyl ketene dithioacetals, likely including this compound, have been used in the synthesis of fluoroheterocyclic ketene aminals (Li & Smith, 2001).
Bio-imaging Applications : Star stilbene and cyanostilbene molecules, possibly incorporating this compound, demonstrate excellent fluorescence properties and bio-imaging applications in zebrafish eggs (Gopinath et al., 2018).
Anticancer Activity : Compounds containing isoxazolylamino and phosphonate groups with fluorine, potentially involving this compound, exhibit moderate anticancer activity (Song et al., 2005).
Synthesis of Photoaffinity Reagents : 4-Azidotetrafluoroaniline, a promising photoaffinity reagent, has been synthesized efficiently, indicating potential applications in various fields (Chehade & Spielmann, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluorobenzyl isocyanate is a fluorinated building block Isocyanates in general are known to be reactive towards a variety of nucleophiles, including alcohols and amines .
Mode of Action
Isocyanates, such as this compound, are electrophiles, meaning they have a tendency to react with electron-rich species, or nucleophiles . When an isocyanate reacts with an alcohol, it forms a urethane linkage . Similarly, isocyanates react with amines to form ureas .
Biochemical Pathways
The reaction of isocyanates with biological nucleophiles can lead to the formation of urethane and urea linkages, which could potentially interfere with various biochemical processes .
Pharmacokinetics
Isocyanates are generally known to react with water to form carbon dioxide , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Exposure to isocyanates can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is also classified as a combustible, acute toxic compound, which can cause chronic effects . Therefore, the storage and handling of this compound require special precautions .
properties
IUPAC Name |
1-fluoro-3-(isocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRJTGPFEAUEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349200 | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102422-56-0 | |
Record name | 1-Fluoro-3-(isocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102422-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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